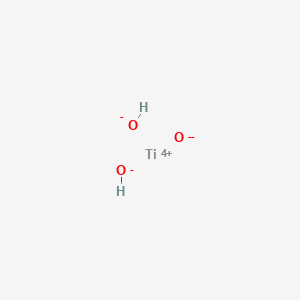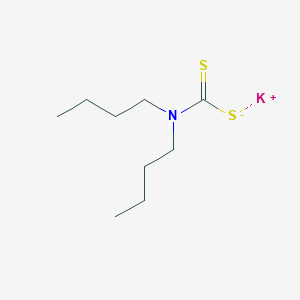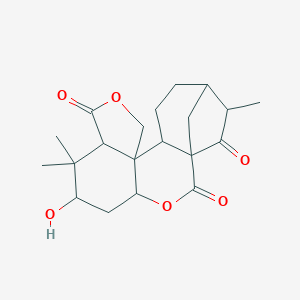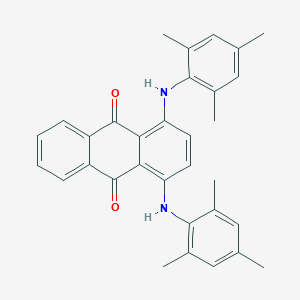
cis-2-Butène
Vue d'ensemble
Description
cis-2-Butene: is an acyclic alkene with the molecular formula C4H8 . It is one of the simplest alkenes exhibiting cis-trans isomerism E/Z isomerism ), meaning it exists as two geometric isomers: **cis
Applications De Recherche Scientifique
Études d'ozonolyse
Le cis-2-butène a été utilisé dans des études pour comprendre le processus d'ozonolyse . L'ozonolyse du this compound forme des intermédiaires primaires, qui ont été identifiés à l'aide de calculs de chimie quantique et de la technique d'isolement en matrice . Cette recherche enrichit la compréhension du mécanisme réactionnel de l'ozonolyse des alcènes .
Précurseur dans la polymérisation
Le this compound est un hydrocarbure oléfinique insaturé utilisé comme précurseur dans la polymérisation de l'essence . Ce processus est crucial dans la production d'essence à indice d'octane élevé.
Synthèse du butadiène
Mécanisme D'action
Target of Action
cis-2-Butene is an unsaturated olefinic hydrocarbon . It is used as a precursor in the polymerization of gasoline and to synthesize butadiene and other aliphatic C4/C5 organic molecules . It is also employed as a cross-linking agent .
Mode of Action
cis-2-Butene, as an alkene, can undergo various chemical reactions, including addition, oxidation, and polymerization. The double bond in cis-2-Butene can react with other substances, leading to the formation of new compounds . For example, it can react with peroxycarboxylic acid to form an oxacyclopropane ring .
Biochemical Pathways
cis-2-Butene can participate in various biochemical pathways. For instance, it can undergo ozonolysis, a process where ozone reacts with alkenes through association with the carbon-carbon double bond, forming primary ozonides, Criegee intermediates, and secondary ozonides .
Pharmacokinetics
The metabolism of cis-2-Butene would involve its conversion into various metabolites, which would then be excreted .
Result of Action
The result of cis-2-Butene’s action depends on the specific reaction it is involved in. For instance, in the polymerization of gasoline, cis-2-Butene acts as a building block, contributing to the formation of larger hydrocarbon chains . In the synthesis of butadiene and other aliphatic C4/C5 organic molecules, cis-2-Butene serves as a precursor .
Analyse Biochimique
Biochemical Properties
The role of cis-2-Butene in biochemical reactions is primarily observed in the process of ozonolysis . In this reaction, cis-2-Butene interacts with ozone, leading to the formation of primary intermediates . The nature of these interactions involves a highly exothermic concerted 1,3-dipolar cyclo-addition of ozone to the C=C double bond forming primary ozonide .
Cellular Effects
It is known that the products of its ozonolysis reaction can influence cell function .
Molecular Mechanism
The molecular mechanism of cis-2-Butene involves a series of reactions. Initially, it forms a primary ozonide with ozone, which then decomposes to produce a primary carbonyl and a highly reactive carbonyl oxide intermediate, referred to as the Criegee intermediate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2-Butene have been observed to change over time. For instance, during the ozonolysis of cis-2-Butene, new bands whose intensity increased with annealing were observed, indicating the formation of primary ozonides, Criegee intermediates, and secondary ozonides .
Metabolic Pathways
cis-2-Butene is involved in the ozonolysis metabolic pathway. This pathway involves the interaction of cis-2-Butene with ozone, leading to the formation of primary ozonides, Criegee intermediates, and secondary ozonides .
Propriétés
IUPAC Name |
(Z)-but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQRGUVFOMOMEM-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027224 | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS. | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
3.72 °C, 3.7 °C | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-11.99 °C (10.42 °F) - closed cup, Flammable gas | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble) | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.9 (Air = 1), Relative vapor density (air = 1): 1.9 | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181 | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Flammable gas, Colorless gas | |
CAS No. |
590-18-1 | |
| Record name | cis-2-Butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-but-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35ORC9C05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-138.89 °C, -138.7 °C | |
| Record name | cis-2-Butene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-2-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cis-2-butene-1,4-dial formed in biological systems?
A1: cis-2-Butene-1,4-dial is generated through the metabolic activation of furan [], a heterocyclic organic compound found in various food sources. This bioactivation process primarily involves cytochrome P450 enzymes, particularly cytochrome P450 2E1 [, ], which catalyze the oxidation of furan to yield the reactive dialdehyde.
Q2: What makes cis-2-butene-1,4-dial a significant metabolite in furan toxicology?
A2: Unlike its parent compound, cis-2-butene-1,4-dial is highly reactive with cellular nucleophiles, including glutathione, amino acids, and DNA bases [, , ]. This reactivity arises from its α,β-unsaturated dialdehyde structure, enabling it to form covalent adducts with crucial biomolecules []. Such interactions are believed to be central to furan's hepatotoxic and carcinogenic properties [, ].
Q3: What evidence supports the role of cis-2-butene-1,4-dial in furan's genotoxicity?
A3: cis-2-Butene-1,4-dial exhibits mutagenic activity in the Ames assay, particularly in bacterial strains susceptible to aldehydes []. Additionally, studies have confirmed its ability to form adducts with DNA bases like 2'-deoxycytidine, 2'-deoxyadenosine, and 2'-deoxyguanosine [, ], further strengthening the case for its genotoxic potential.
Q4: How does glutathione influence the toxicity of cis-2-butene-1,4-dial?
A4: Glutathione plays a crucial detoxification role by conjugating with cis-2-butene-1,4-dial, forming detectable conjugates excreted in the urine [, ]. This conjugation process effectively neutralizes the reactive dialdehyde, mitigating its toxic effects [].
Q5: Beyond glutathione, what other amino acid adducts of cis-2-butene-1,4-dial have been identified?
A5: Research has identified various amino acid adducts, including those involving N-acetylcysteine, N-acetyllysine, and cysteinylglycine []. These findings, alongside the detection of degraded protein adducts in the bile of furan-treated rats, suggest that protein alkylation by cis-2-butene-1,4-dial could be a key event in furan toxicity [].
Q6: What is the molecular formula and weight of cis-2-butene-1,4-dial?
A6: cis-2-Butene-1,4-dial has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol.
Q7: How can cis-2-butene-1,4-dial be detected and quantified in biological samples?
A7: Various analytical techniques are employed, with high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) being a prominent method []. Additionally, capillary liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has proven valuable in identifying and characterizing cis-2-butene-1,4-dial-derived metabolites in biological samples [, ].
Q8: How does cis-2-butene behave in the context of catalytic isomerization?
A9: cis-2-Butene can undergo isomerization to its trans isomer or to 1-butene in the presence of various catalysts [, , ]. This process is often investigated using solid acid catalysts like zeolites, metal oxides, and metal ion-exchanged silica gels [, , , , ].
Q9: What factors influence the selectivity of cis-2-butene isomerization?
A10: Several factors contribute to the selectivity of isomerization, including the type of catalyst used, reaction temperature, and presence of promoters or co-catalysts [, , ]. For instance, acidic properties of the catalyst surface, such as the type and strength of acid sites, significantly influence the reaction pathway and isomer distribution [, , ].
Q10: Can you elaborate on the role of van der Waals interactions in cis-2-butene isomerization?
A11: Recent studies highlight the importance of considering van der Waals interactions between the reacting molecule and the catalyst surface when predicting product selectivity []. These interactions can influence the transition state energy and geometry, impacting the relative formation of cis and trans isomers. For instance, strong van der Waals interactions between the reactant and a flat catalyst surface can lead to a late transition state with a high energy barrier, favoring a specific isomer [].
Q11: How is computational chemistry utilized in studying cis-2-butene-1,4-dial?
A12: Computational methods are valuable tools for elucidating reaction mechanisms, predicting adduct structures, and understanding the kinetics of cis-2-butene-1,4-dial interactions [, ]. Density functional theory (DFT) calculations are particularly useful in determining reaction pathways and calculating thermodynamic parameters like Gibbs free energy [, , ].
Q12: How have computational studies contributed to understanding the reaction of cis-2-butene-1,4-dial with 2'-deoxycytidine?
A13: DFT calculations have been employed to model the multistep reaction between cis-2-butene-1,4-dial and 2'-deoxycytidine []. These studies have identified potential intermediates and transition states, providing insights into the reaction mechanism and the formation of various diastereomeric adducts [].
Q13: What is the significance of computationally verifying UV and NMR spectra in this context?
A14: Computational verification of experimental UV and NMR spectra serves as a critical validation step for the proposed structures of reaction products []. This approach ensures consistency between theoretical predictions and experimental observations, enhancing the reliability of the proposed reaction pathways and adduct structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


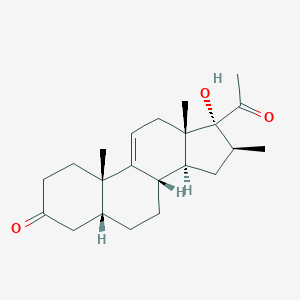


![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)


